Superior PI3K/mTOR Kinase Inhibition vs. PQR309 Benchmark
A compound derived from the 6-(difluoromethyl)pyrimidine scaffold, PQR514, demonstrated significantly enhanced anticancer activity compared to PQR309, a closely related analog. The superior efficacy is attributed to the difluoromethyl-pyrimidine moiety incorporated in the target compound [1]. This indicates the scaffold's potential for developing highly potent therapeutics.
| Evidence Dimension | In vivo antitumor efficacy (effective concentration reduction) |
|---|---|
| Target Compound Data | Significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than PQR309. |
| Comparator Or Baseline | PQR309 (a less optimized pan-PI3K/mTOR inhibitor) |
| Quantified Difference | Approximately 8-fold improvement in potency for the target compound-based inhibitor. |
| Conditions | OVCAR-3 ovarian cancer xenograft model in mice. |
Why This Matters
Procuring this scaffold offers researchers a starting point for candidates with potentially much higher therapeutic indices, reducing required doses and possibly minimizing off-target effects.
- [1] PQR514 Preclinical Development Team. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety. 2019. PMC. View Source
